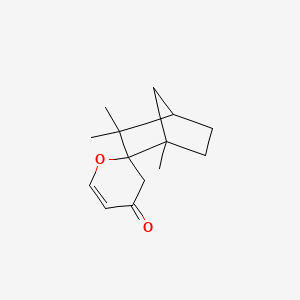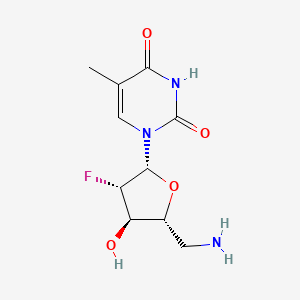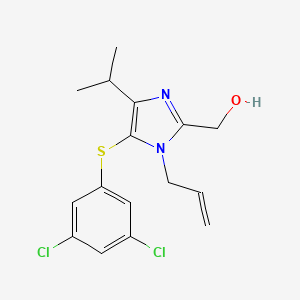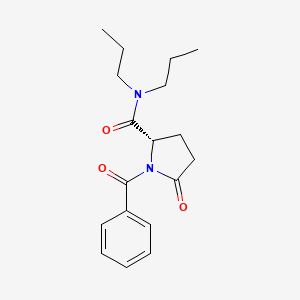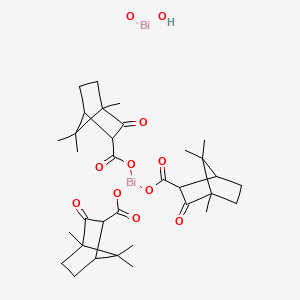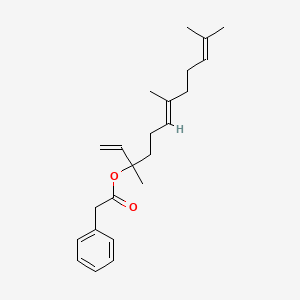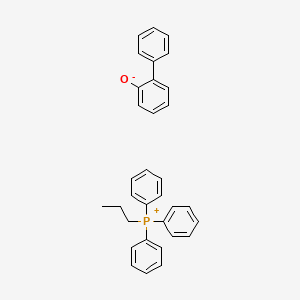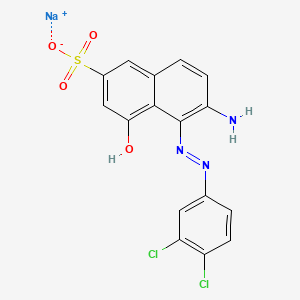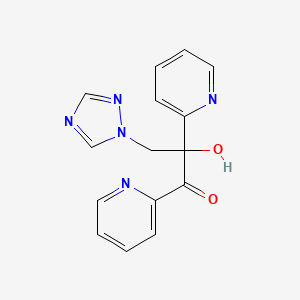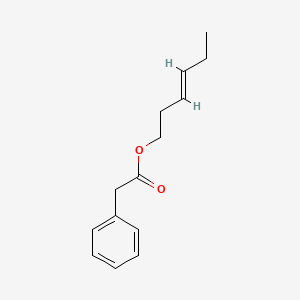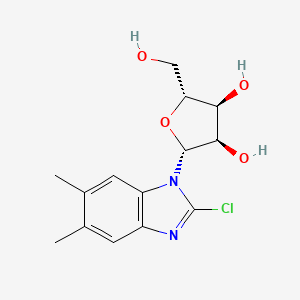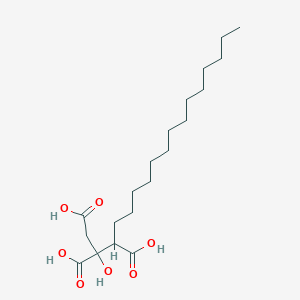
1,2,3-Heptadecanetricarboxylic acid, 2-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Heptadecanetricarboxylic acid, 2-hydroxy- is a tricarboxylic acid derivative with a hydroxyl group attached to the second carbon atom. This compound is known for its unique structure, which includes both carboxyl and hydroxyl functional groups. It is often used in various industrial and scientific applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Heptadecanetricarboxylic acid, 2-hydroxy- typically involves multiple steps. One common method includes the esterification of a fatty acid followed by hydrolysis to introduce the hydroxyl group. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification and hydrolysis processes. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Heptadecanetricarboxylic acid, 2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, esters, and ethers. These products are often used in further chemical synthesis or as intermediates in various industrial processes .
Applications De Recherche Scientifique
1,2,3-Heptadecanetricarboxylic acid, 2-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 1,2,3-Heptadecanetricarboxylic acid, 2-hydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting or modifying their activity. This makes it a valuable compound for studying enzyme mechanisms and developing new drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Propanetricarboxylic acid, 2-hydroxy-: Similar in structure but with a shorter carbon chain.
Citric acid: Another tricarboxylic acid with similar functional groups but different applications.
Uniqueness
1,2,3-Heptadecanetricarboxylic acid, 2-hydroxy- is unique due to its long carbon chain, which imparts different physical and chemical properties compared to shorter-chain tricarboxylic acids. This makes it particularly useful in applications requiring specific hydrophobic or hydrophilic characteristics .
Propriétés
Numéro CAS |
5638-11-9 |
|---|---|
Formule moléculaire |
C20H36O7 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
2-hydroxyheptadecane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C20H36O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18(23)24)20(27,19(25)26)15-17(21)22/h16,27H,2-15H2,1H3,(H,21,22)(H,23,24)(H,25,26) |
Clé InChI |
ABKLOAXZFTXYAG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



